T863

概要

説明

T863 は、アシルCoA:ジアシルグリセロールアシル転移酵素1(DGAT1)の強力で選択的な阻害剤です。この酵素は、体内に存在する脂肪の一種であるトリアシルグリセロールの合成において重要な役割を果たしています。 This compound は、特に肥満や2型糖尿病などの代謝性疾患の治療における潜在的な治療用途について広く研究されてきました .

科学的研究の応用

T863 has a wide range of scientific research applications, including:

Chemistry: Used as a tool compound to study the inhibition of DGAT1 and its effects on lipid metabolism.

Biology: Employed in cellular and molecular biology studies to investigate the role of DGAT1 in various biological processes.

Medicine: Explored for its potential therapeutic applications in treating metabolic disorders such as obesity, type 2 diabetes, and non-alcoholic fatty liver disease.

Industry: Utilized in the development of new drugs and therapeutic agents targeting lipid metabolism

作用機序

T863 は、DGAT1 のアシルCoA 結合部位に結合することによりその効果を発揮し、酵素の活性を阻害します。この阻害は、トリアシルグリセロールの合成を阻止し、細胞内の脂肪蓄積を減少させます。 関連する分子標的と経路には、アシルCoA 結合部位との相互作用と、それに続くトリアシルグリセロール合成の阻害が含まれます .

類似の化合物:

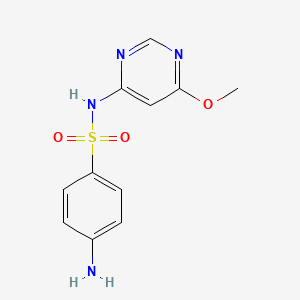

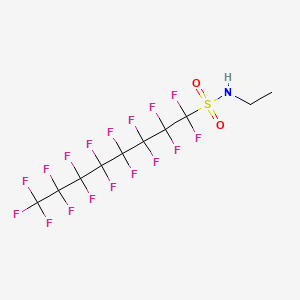

DGAT1IN1: DGAT1 の別の強力な阻害剤であり、this compound と比較して酵素の触媒部位に深く結合します。

A922500: トリアシルグリセロール合成に同様の効果を持つ DGAT1 の選択的阻害剤です。

This compound の独自性: this compound は、DGAT1 のアシルCoA 結合部位への特異的な結合においてユニークであり、その結果、トリアシルグリセロール合成の有効な阻害をもたらします。 その選択性と効力は、脂質代謝を研究し、治療薬を開発するための貴重なツールとなっています .

将来の方向性

DGAT1 inhibitors are considered a potential therapeutic target for treating obesity and related metabolic disorders . Companies like Pfizer and Bristol-Myers Squibb are collaborating to research, develop, and commercialize DGAT1 inhibitors . The future of DGAT1 inhibitors lies in the development of novel chemical scaffolds and the improvement of their therapeutic efficacy .

生化学分析

Biochemical Properties

T863 plays a crucial role in biochemical reactions by inhibiting DGAT1, an enzyme responsible for catalyzing the final step in triacylglycerol synthesis. This inhibition occurs through the interaction of this compound with the acyl-CoA binding site of DGAT1, effectively blocking the enzyme’s activity . This compound does not exhibit inhibitory activity against other related enzymes such as MGAT3, DGAT2, or MGAT2 . By inhibiting DGAT1, this compound reduces the synthesis of triacylglycerol in cells, which can have significant implications for lipid metabolism and energy storage .

Cellular Effects

This compound has been shown to influence various cellular processes, particularly in adipocytes (fat cells). In differentiated 3T3-L1 adipocytes, this compound enhances insulin-stimulated glucose uptake, suggesting that it may improve insulin sensitivity by inhibiting DGAT1 . This effect is likely due to the reduction in triacylglycerol synthesis, which can alter cellular lipid composition and signaling pathways. Additionally, this compound has been observed to reduce lipid accumulation in the distal small intestine of mice, mimicking the effects of genetic ablation of DGAT1 .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the acyl-CoA binding site of DGAT1, thereby inhibiting the enzyme’s activity . This inhibition prevents the conversion of diacylglycerol and acyl-CoA into triacylglycerol, leading to a decrease in triacylglycerol synthesis within cells . The reduction in triacylglycerol levels can influence various cellular processes, including lipid signaling, energy storage, and metabolic regulation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to assess its stability, degradation, and long-term impact on cellular function. This compound has been shown to enhance insulin-stimulated glucose uptake in adipocytes over a period of three days, indicating its sustained activity in vitro . In vivo studies have demonstrated that oral administration of this compound leads to significant weight loss, reduced serum and liver triglycerides, and improved insulin sensitivity in mice . These effects suggest that this compound remains stable and effective over extended periods in laboratory settings.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In mice, oral administration of this compound at a dosage of 30 mg/kg resulted in significant weight loss, reduced triglyceride levels, and improved insulin sensitivity . Higher dosages may lead to more pronounced effects, but the potential for toxic or adverse effects at high doses should be carefully monitored.

Metabolic Pathways

This compound is involved in metabolic pathways related to lipid metabolism. By inhibiting DGAT1, this compound disrupts the synthesis of triacylglycerol, which can affect metabolic flux and metabolite levels within cells . This disruption can lead to changes in lipid composition, energy storage, and metabolic regulation. The inhibition of DGAT1 by this compound may also influence other metabolic pathways, such as fatty acid oxidation and glucose metabolism, through its impact on lipid signaling and energy balance .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. This compound is orally active, indicating that it can be effectively absorbed and distributed throughout the body . Once inside cells, this compound interacts with the acyl-CoA binding site of DGAT1, leading to its accumulation in lipid-rich tissues such as adipose tissue and the liver . The distribution of this compound within these tissues can affect its localization and activity, contributing to its overall therapeutic effects.

Subcellular Localization

The subcellular localization of this compound is primarily within lipid-rich compartments, where it exerts its inhibitory effects on DGAT1 . This compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. The localization of this compound within these compartments can influence its activity and function, as well as its interactions with other biomolecules involved in lipid metabolism and energy regulation .

準備方法

合成ルートと反応条件: T863 の合成は、市販の出発物質から始まる複数の段階を伴います。主なステップには、ピリミド[4,5-b][1,4]オキサジンコアの形成と、それに続くアミノ基と酢酸基を導入するための官能基化が含まれます。 反応条件は一般的に、目的の生成物を高純度で得るために、有機溶媒、触媒、および制御された温度の使用を伴います .

工業生産方法: this compound の工業生産は、同様の合成ルートに従いますが、より大規模で行われます。 このプロセスは、収率と費用対効果を最適化するために、一貫した品質と効率を確保するために、連続フロー反応器と自動システムを頻繁に使用します .

化学反応の分析

反応の種類: T863 は、次のようなさまざまな化学反応を起こします。

酸化: this compound は、特定の条件下で酸化されて酸化誘導体になります。

還元: 還元反応は、this compound の官能基を修飾するために使用できます。

置換: this compound は、置換反応を起こして、特定の原子または基を他の原子または基に置き換えることができます

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過マンガン酸カリウムと過酸化水素があります。

還元: 水素化ホウ素ナトリウムや水素化アルミニウムリチウムなどの還元剤が使用されます。

主な生成物: これらの反応で生成される主な生成物は、使用される特定の条件と試薬によって異なります。 たとえば、酸化によって酸化誘導体が生成される可能性があり、還元によってthis compound の還元型が生成される可能性があります .

4. 科学研究への応用

This compound は、次のような幅広い科学研究への応用があります。

化学: DGAT1 の阻害とその脂質代謝への影響を研究するためのツール化合物として使用されます。

生物学: さまざまな生物学的プロセスにおける DGAT1 の役割を調査するために、細胞および分子生物学研究で使用されます。

医学: 肥満、2 型糖尿病、非アルコール性脂肪肝疾患などの代謝性疾患の治療における潜在的な治療用途が検討されています。

類似化合物との比較

DGAT1IN1: Another potent inhibitor of DGAT1, which binds more deeply into the enzyme’s catalytic site compared to T863.

A922500: A selective inhibitor of DGAT1 with similar effects on triacylglycerol synthesis.

Uniqueness of this compound: this compound is unique in its specific binding to the acyl-CoA binding site of DGAT1, which results in effective inhibition of triacylglycerol synthesis. Its selectivity and potency make it a valuable tool for studying lipid metabolism and developing therapeutic agents .

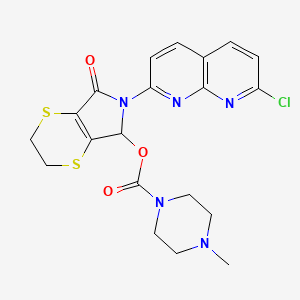

特性

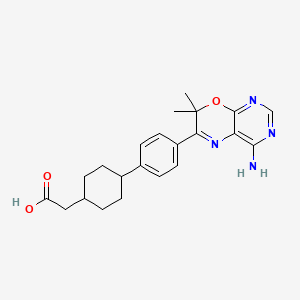

IUPAC Name |

2-[4-[4-(4-amino-7,7-dimethylpyrimido[4,5-b][1,4]oxazin-6-yl)phenyl]cyclohexyl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26N4O3/c1-22(2)19(26-18-20(23)24-12-25-21(18)29-22)16-9-7-15(8-10-16)14-5-3-13(4-6-14)11-17(27)28/h7-10,12-14H,3-6,11H2,1-2H3,(H,27,28)(H2,23,24,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUIYMYNYUHVDPT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(=NC2=C(N=CN=C2O1)N)C3=CC=C(C=C3)C4CCC(CC4)CC(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50432079 | |

| Record name | {4-[4-(4-Amino-7,7-dimethyl-7H-pyrimido[4,5-b][1,4]oxazin-6-yl)phenyl]cyclohexyl}acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50432079 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

394.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

701232-20-4 | |

| Record name | T-863 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0701232204 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | {4-[4-(4-Amino-7,7-dimethyl-7H-pyrimido[4,5-b][1,4]oxazin-6-yl)phenyl]cyclohexyl}acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50432079 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | T-863 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OF68Z8HK6V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

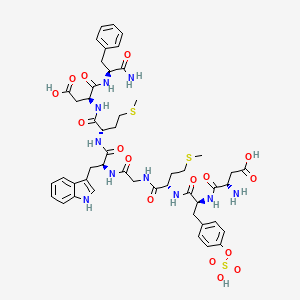

![dimethylphosphoryl (3S)-4-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-3-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-3-(4-hydroxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]amino]hexanoyl]amino]acetyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]hexanoyl]amino]-4-oxobutanoate](/img/structure/B1681794.png)

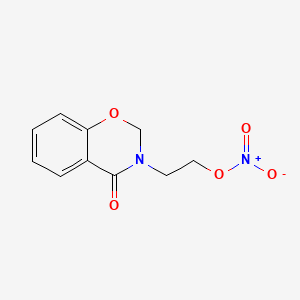

![Cyclohexylmethyl 4-[imino(octylamino)methyl]benzoate hydrochloride](/img/structure/B1681800.png)